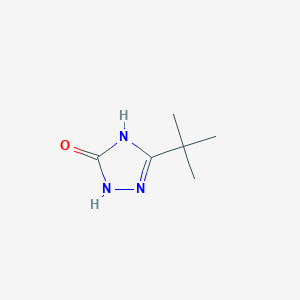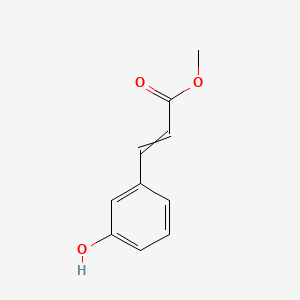
methyl (E)-3-(3-hydroxyphenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl (E)-3-(3-hydroxyphenyl)prop-2-enoate is an organic compound with the molecular formula C10H10O3 It is a derivative of cinnamic acid and features a hydroxy group on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
methyl (E)-3-(3-hydroxyphenyl)prop-2-enoate can be synthesized through several methods. One common approach involves the esterification of 3-(3-hydroxyphenyl)-2-propenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of methyl 3-(3-hydroxyphenyl)-2-propenoate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate the esterification reaction. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
methyl (E)-3-(3-hydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond in the propenoate moiety can be reduced to form the corresponding saturated ester.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine are typical reagents.
Major Products Formed
Oxidation: 3-(3-hydroxyphenyl)-2-propenoic acid or 3-(3-oxophenyl)-2-propenoate.
Reduction: Methyl 3-(3-hydroxyphenyl)propanoate.
Substitution: Methyl 3-(3-alkoxyphenyl)-2-propenoate or methyl 3-(3-acetoxyphenyl)-2-propenoate.
Applications De Recherche Scientifique
methyl (E)-3-(3-hydroxyphenyl)prop-2-enoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disorders.
Industry: It is used in the production of polymers and resins, where its structural properties contribute to the material’s performance.
Mécanisme D'action
The mechanism by which methyl 3-(3-hydroxyphenyl)-2-propenoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating signaling pathways and cellular processes. For example, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(4-hydroxyphenyl)-2-propenoate: Similar structure but with the hydroxy group in the para position.
Methyl 3-(3-methoxyphenyl)-2-propenoate: Contains a methoxy group instead of a hydroxy group.
Methyl 3-(3-hydroxyphenyl)propanoate: Lacks the double bond in the propenoate moiety.
Uniqueness
methyl (E)-3-(3-hydroxyphenyl)prop-2-enoate is unique due to the specific positioning of the hydroxy group and the presence of the double bond in the propenoate moiety
Propriétés
Numéro CAS |
3943-95-1 |
|---|---|
Formule moléculaire |
C10H10O3 |
Poids moléculaire |
178.18 g/mol |
Nom IUPAC |
methyl 3-(3-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C10H10O3/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-7,11H,1H3 |
Clé InChI |
PKALKWFZXXGNJD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C=CC1=CC(=CC=C1)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
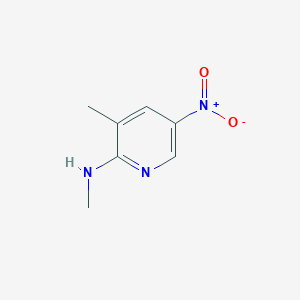
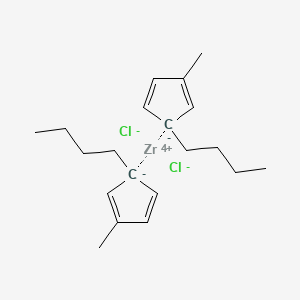
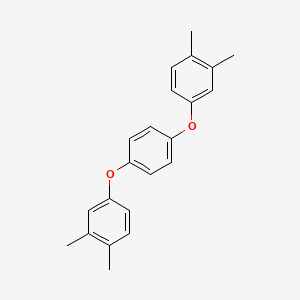
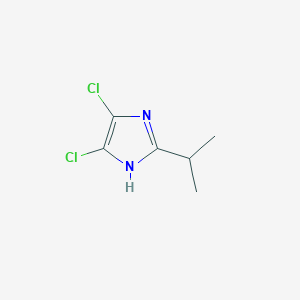
![methyl N-[(5-chloro-1H-indol-2-yl)carbonyl]glycinate](/img/structure/B8772143.png)
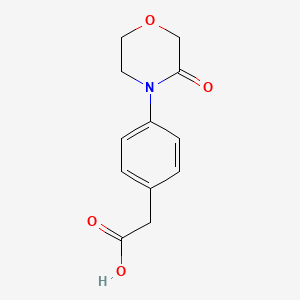
![5-bromo-4-ethyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8772149.png)

![Benzyl (7-chloro-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)carbamate](/img/structure/B8772169.png)
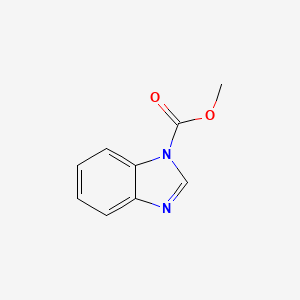
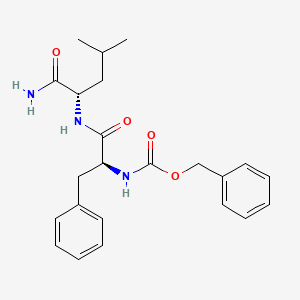
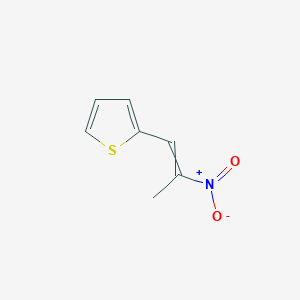
![(4-Aminophenyl)[4-(dimethylamino)phenyl]methanone](/img/structure/B8772193.png)
